1,6-Dimethyl-3-iodo-1H-indazole
Overview
Description
1,6-Dimethyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its expression . This inhibition is achieved in a concentration-dependent manner . By inhibiting IDO1, the compound interferes with the metabolism of tryptophan, which can have significant effects on cellular functions and immune responses .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism . This can lead to changes in the levels of downstream metabolites, including kynurenine and its derivatives . These metabolites have various biological effects, including immunomodulatory properties .
Result of Action
The inhibition of IDO1 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have a potent anti-proliferative activity in human colorectal cancer cells (HCT116) . Additionally, it can induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. This compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting potential anticancer properties . Additionally, it interacts with other biomolecules, such as kinases and transcription factors, affecting cellular signaling pathways and gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell signaling pathways, including the p53/MDM2 pathway, leading to changes in gene expression and cellular metabolism . In immune cells, this compound modulates the immune response by inhibiting IDO1, which plays a role in immune suppression within the tumor microenvironment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, affecting immune cell function and promoting an antitumor immune response. Additionally, this compound interacts with other proteins and enzymes, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have demonstrated sustained inhibition of IDO1 activity and consistent effects on cell proliferation and apoptosis in cancer cells . These findings suggest that this compound maintains its biochemical properties and efficacy over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 in the kynurenine pathway . By inhibiting IDO1, the compound affects the metabolism of tryptophan, leading to changes in metabolite levels and metabolic flux . Additionally, it may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells and distributed to different cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within specific tissues and cells are influenced by factors such as tissue permeability and binding affinity to cellular proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-iodo-1H-indazole typically involves the iodination of 1,6-dimethylindazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the methyl groups.
Reduction Products: Deiodinated or modified indazole derivatives.
Scientific Research Applications
1,6-Dimethyl-3-iodo-1H-indazole has various applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-1H-indazole: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
3-Iodo-1H-indazole: Lacks the methyl groups, which can affect its solubility and interaction with molecular targets.
1-Methyl-3-iodo-1H-indazole: Contains only one methyl group, which may influence its chemical and biological properties.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
3-iodo-1,6-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFSZQGRATXJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303212 | |
Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-50-4 | |
Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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